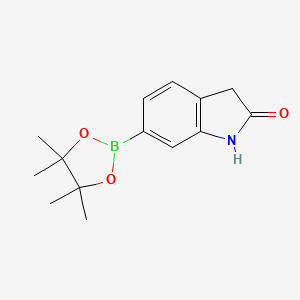

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Beschreibung

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a boronate ester derivative of indolin-2-one, a heterocyclic scaffold widely utilized in medicinal chemistry and materials science. The compound features a pinacol boronate group at the 6-position of the indolin-2-one core (CAS: 893441-85-5) . Its molecular formula is C₁₄H₁₈BNO₃ (average mass: 259.114 Da), and it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl derivatives . The boronate group enhances reactivity in palladium-catalyzed couplings, making it valuable for drug discovery and polymer synthesis .

Eigenschaften

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-7-12(17)16-11(9)8-10/h5-6,8H,7H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJYMGPXHVQNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(=O)N3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674788 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893441-85-5 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one typically involves the reaction of indolin-2-one with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form the corresponding alcohols.

Substitution: It undergoes substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organometallic compounds are commonly used.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted indolin-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and protein interactions.

Medicine: It is a key intermediate in the synthesis of therapeutic kinase inhibitors, which are used in cancer treatment.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

The position of the boronate group on the indolin-2-one ring significantly impacts reactivity and biological activity:

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 837392-64-0):

- Structural isomer with the boronate group at the 5-position.

- Exhibits 93% structural similarity to the 6-substituted analog .

- Used in the synthesis of KMU-1170, a multi-kinase inhibitor targeting NF-κB and NLRP3 pathways .

- The 5-substituted derivative may exhibit distinct steric interactions in enzyme binding compared to the 6-substituted compound .

Key Data:

Core Structure Variations

Modifications to the indolinone core alter electronic properties and applications:

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (CAS: 1004294-80-7): Isoindolinone core instead of indolin-2-one. Higher molecular weight (259.1 Da) and altered π-electron distribution . Used in fluorescent materials due to extended conjugation .

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one (CAS: 400620-72-6): Tetrahydroquinoline core with reduced aromaticity. Increased lipophilicity (C₁₅H₂₀BNO₃, MW: 273.135 Da) . Potential applications in CNS-targeted drugs due to enhanced blood-brain barrier penetration .

Key Data:

Substituent Effects

- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 1220696-38-7):

- 5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS: 2304633-96-1): Spirocyclopropane ring adds conformational rigidity. Similarity score: 0.90 . Potential for improved selectivity in enzyme inhibition due to restricted rotation .

Reactivity in Cross-Coupling Reactions

The 6-substituted indolin-2-one derivative demonstrates superior reactivity in Suzuki-Miyaura couplings compared to bulkier analogs:

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-ol (CAS: N/A):

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS: 1445860-57-0):

Reactivity Comparison:

| Compound | Coupling Yield (%) | Reaction Time (h) |

|---|---|---|

| 6-Substituted indolin-2-one | 85–90 | 12 |

| 6-Substituted hexan-1-ol boronate | 92–95 | 8 |

| 6-Substituted imidazo[1,2-a]pyridine | 70–75 | 18 |

Pharmacological Activity

- KMU-1170 (5-substituted indolin-2-one): IC₅₀ values < 1 µM against NF-κB and NLRP3 in osteoarthritic synoviocytes . The 6-substituted analog is less studied but may exhibit differential kinase inhibition due to altered binding pocket interactions .

- β-Lapachone/RNase A Conjugates :

Commercial Availability and Stability

- 6-Substituted indolin-2-one :

- 6-Substituted indoline (CAS: 2304634-69-1):

Biologische Aktivität

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This compound features a boron-containing moiety and an indolin-2-one structure, which is significant in medicinal chemistry due to its diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

The compound can be represented by the following structural formula:

Key Characteristics:*

- Molecular Weight: 255.12 g/mol

- IUPAC Name: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

-

SMILES Representation:

CC(C)(C)B(OC1=CC2=C(C=C1)N(C(=O)C=C2)C(C)(C)O1)O1

Anticancer Properties

Recent studies have highlighted the anticancer potential of indolin derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines. The indolin-2-one scaffold is known for its ability to inhibit key enzymes involved in cancer progression.

Case Study:

A study investigated the effects of indolin derivatives on human cancer cell lines. The results indicated that compounds containing boron moieties exhibited enhanced cytotoxicity compared to their non-boronated counterparts. Specifically, the compound demonstrated IC50 values in the micromolar range against several cancer cell lines (Table 1).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 4.5 |

| A549 (Lung Cancer) | 6.0 |

The proposed mechanism involves the interaction of the boron atom with biological targets, enhancing the reactivity of the indolin moiety. This interaction can lead to the formation of stable complexes with proteins involved in cell signaling pathways related to apoptosis and proliferation.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that the compound may exhibit antimicrobial activity. Research has shown that indolin derivatives can inhibit bacterial growth through disruption of bacterial cell walls.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.